2-(3-Aminomethyl-phenoxy)-ethyl-dimethyl-amine is a chemical compound with the molecular formula and a molecular weight of approximately 194.27 g/mol. It is classified as a tertiary amine due to the presence of three alkyl groups attached to the nitrogen atom. This compound is primarily utilized in biochemical research, particularly in proteomics, owing to its versatile small molecule scaffold properties.
The compound can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and Biosynth. It is cataloged under the CAS number 140836-70-0, which aids in its identification and procurement for research purposes. The classification of this compound falls under biochemical agents that are not intended for human consumption or use in cosmetics or drugs, emphasizing its role in laboratory settings rather than consumer products.
The synthesis of 2-(3-Aminomethyl-phenoxy)-ethyl-dimethyl-amine typically involves several organic reactions that may include:
Specific synthetic routes may vary, but they generally involve the reaction of appropriate precursors under controlled conditions to yield high-purity products. Technical details regarding reaction conditions, such as temperature, time, and solvents, are crucial for optimizing yield and purity.
The molecular structure of 2-(3-Aminomethyl-phenoxy)-ethyl-dimethyl-amine can be represented using SMILES notation as CN(C)CCOC1=CC=CC(=C1)CN
. The structure features:
This structural arrangement contributes to the compound's chemical reactivity and biological interactions.
The chemical reactivity of 2-(3-Aminomethyl-phenoxy)-ethyl-dimethyl-amine can be characterized by its ability to participate in various reactions, including:
Technical details regarding these reactions often involve specific conditions such as solvent choice, temperature, and concentration.
The mechanism of action for 2-(3-Aminomethyl-phenoxy)-ethyl-dimethyl-amine is primarily based on its interaction with biological targets at the molecular level. This compound may influence various biochemical pathways through:
Data on specific mechanisms may vary based on experimental conditions and biological contexts.
The physical properties of 2-(3-Aminomethyl-phenoxy)-ethyl-dimethyl-amine include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.
2-(3-Aminomethyl-phenoxy)-ethyl-dimethyl-amine has several scientific applications:
[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine (C₁₁H₁₈N₂O, MW 194.27) is a flexible small molecule featuring a tertiary dimethylamine group and a primary benzylamine connected via a phenoxyethyl linker. This structure embodies key pharmacophoric elements—basic amine centers, aromatic spacing, and oxygen-based linkers—that enable diverse receptor interactions. Its modular design facilitates structural optimization for target engagement, positioning it within medicinal chemistry strategies aimed at GPCRs, enzymes, and epigenetic regulators [3] [5]. The compound’s dual-amine architecture allows for salt formation, enhancing water solubility and bioavailability, which is critical for in vivo efficacy [4] [10].
Dimethylamine (DMA) derivatives have shaped medicinal chemistry since the mid-20th century, serving as privileged motifs in CNS, cardiovascular, and metabolic therapeutics. The Eschweiler-Clarke reaction—methylation of amines using formaldehyde/formic acid—enabled scalable synthesis of DMA pharmacophores, facilitating drug development [4]. FDA-approved drugs like the acetylcholinesterase inhibitor rivastigmine (2000) and antidepressant desvenlafaxine (2008) exemplify DMA’s versatility. Rivastigmine’s synthesis hinges on DMA incorporation to enhance blood-brain barrier penetration, while desvenlafaxine uses DMA to modulate serotonin/norepinephrine reuptake [4].
Table 1: Key FDA-Approved Dimethylamine-Containing Drugs | Drug Name | Therapeutic Class | Structural Role of DMA | Approval Year | |---------------|------------------------|----------------------------|-------------------| | Rivastigmine | Alzheimer’s treatment | Enhances CNS penetration | 2000 | | Desvenlafaxine | Antidepressant (SNRI) | Monoamine reuptake inhibition | 2008 | | Chlorprothixene | Antipsychotic | Dopamine receptor modulation | 1962 | | Ranitidine* | Histamine H₂ antagonist | Gastric acid suppression | 1981 | *Withdrawn due to NDMA concerns, illustrating stability challenges [4].
DMA’s electron-donating properties improve ligand-receptor binding kinetics, particularly in GPCR-targeted agents. However, NDMA (N-nitrosodimethylamine) formation risks in acidic environments—as seen with ranitidine—highlight the need for stabilized formulations using antioxidants like ascorbic acid [4].
The phenoxyethyl-dimethylamine scaffold in [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine enables three-dimensional flexibility critical for target engagement. The ethyleneoxy linker (‑CH₂CH₂O‑) provides:
Synthetic routes to this scaffold emphasize efficiency:
Table 2: Structural Features Enabling Target Engagement | Molecular Region | Key Interactions | Therapeutic Targets | |----------------------|----------------------|--------------------------| | Dimethylamine | Ionic bonding (e.g., aspartate residues), H-bonding | GPCRs, HDACs, Sirtuins | | Ethyleneoxy linker | Polarity modulation, conformational flexibility | Enzymes with deep catalytic pockets | | 3-Aminomethylbenzyl | Primary amine enables covalent tethering or metal coordination | Metalloenzymes (CA, aldose reductase) |
This scaffold’s duality enables dual-targeting strategies. For example, hybrid inhibitors tethering DMA to zinc-binding groups (e.g., hydroxamates) show promise for epigenetic targets like HDAC6/Sirt2 [6].
Modern pharmacophore design prioritizes multitarget engagement and metabolic stability—areas where [2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine excels:
Table 3: Pharmacophore Evolution Strategies Using the Scaffold | Strategy | Structural Modification | Biological Outcome | |--------------|----------------------------|------------------------| | Heteroaromatic rescaffolding | Benzene → thiophene/pyridine | Improved MAO-A/nicotinic receptor affinity [8] | | Dual-target hybridization | Conjugation with HDAC6 inhibitors (hydroxamates) | Enhanced antitubulin effects in ovarian cancer [6] | | Conformational constraint | Cyclization of ethyleneoxy linker | Selective DPP4 inhibition [3] |
The scaffold’s amenability to in silico design—such as docking into Sirt2’s selective "SirReal" binding pocket—supports rational development of isoform-selective epigenetic modulators [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1